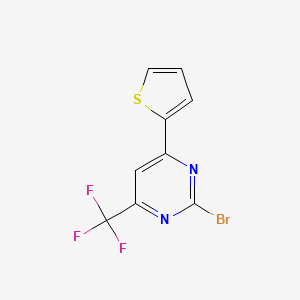
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a thienyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Bromine Atom: Bromination of the pyrimidine ring can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid or ester and a suitable palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH), can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thienyl group.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), along with appropriate ligands, can be used for cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products such as 2-amino-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine or 2-thio-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine.
Oxidation Reactions: Products such as 2-Bromo-6-(2-thienylsulfoxide)-4-(trifluoromethyl)pyrimidine or 2-Bromo-6-(2-thienylsulfone)-4-(trifluoromethyl)pyrimidine.
Cross-Coupling Reactions: Products such as 2-(2-thienyl)-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine.
科学研究应用
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Synthetic Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with multiple functional groups.
作用机制
The mechanism of action of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can provide additional binding interactions with the target.
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the thienyl group, which may reduce its binding affinity and specificity.
2-Bromo-6-(2-thienyl)pyrimidine: Lacks the trifluoromethyl group, which may reduce its lipophilicity and metabolic stability.
6-(2-Thienyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents (bromine, thienyl, and trifluoromethyl groups), which provide a combination of reactivity, binding affinity, and metabolic stability. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and synthetic chemistry.
属性
分子式 |
C9H4BrF3N2S |
|---|---|
分子量 |
309.11 g/mol |
IUPAC 名称 |
2-bromo-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4BrF3N2S/c10-8-14-5(6-2-1-3-16-6)4-7(15-8)9(11,12)13/h1-4H |
InChI 键 |
NZSINFOEFQNHPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
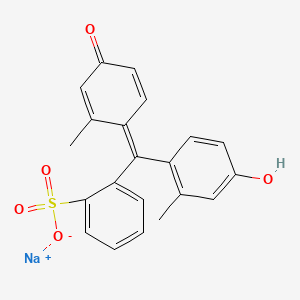
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
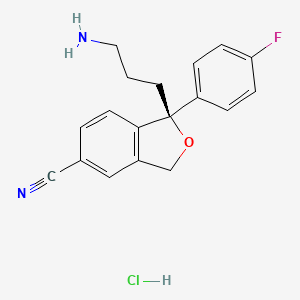


![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)


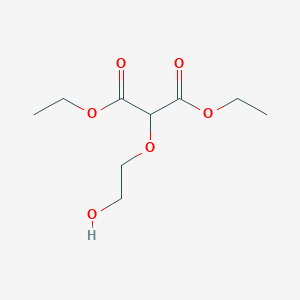
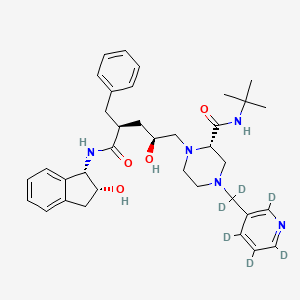
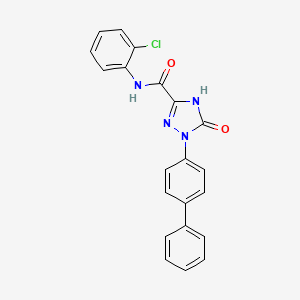
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
